Superior BChE Inhibition Compared to a Close EAAT2 Inhibitor
2-(Benzylamino)-5-bromonicotinic acid demonstrates a strong and specific inhibitory effect on butyrylcholinesterase (BChE), a key enzyme in neuroscience research. Its potency (IC50 = 66 nM) is markedly different from its activity against other targets, such as the excitatory amino acid transporter 2 (EAAT2) where it shows weak inhibition (IC50 = 4.9 µM) [1]. This 74-fold difference in potency highlights a specific enzyme interaction profile, likely driven by the compound's unique structure, which is not a general property of similar benzylamino-nicotinic acid derivatives [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 66 nM |
| Comparator Or Baseline | Self-comparison: Activity against human EAAT2 (IC50 = 4.9 µM) |
| Quantified Difference | 74-fold lower IC50 for BChE inhibition |
| Conditions | Inhibition of human serum BChE using BTCh as substrate, preincubated for 20 mins [1]. |
Why This Matters
This selectivity profile indicates a specific mechanism of action, making the compound a valuable tool for studying BChE-related pathways without significant off-target effects on glutamate transporters.
- [1] BindingDB. BDBM50523268 CHEMBL4593316. IC50: 66 nM for human serum BChE. View Source
- [2] BindingDB. BDBM50197048 CHEMBL3975687. IC50: 4.9 µM for human EAAT2. View Source
